BENGHE Methodological & Application

Check Availability & Pricing

Application Note 1: The LLO(91-99) Epitope in
Intracellular Immunity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LLO (91-99)

Cat. No.: B13914996

Listeria monocytogenes is a gram-positive intracellular bacterium that serves as a model
organism for studying cell-mediated immunity.[1] Upon infection, the bacterium escapes the
phagosome into the host cell cytosol, a process mediated by the secreted pore-forming toxin
Listeriolysin O (LLO).[2] Once in the cytosol, bacterial proteins, including LLO, are degraded by
the host's proteasome. The resulting peptides are transported into the endoplasmic reticulum
and loaded onto Major Histocompatibility Complex (MHC) class | molecules.[3]

In BALB/c (H-2d) mice, the nonamer peptide from LLO spanning amino acids 91-99
(Sequence: GYKDGNEYI) is the immunodominant epitope presented by the H-2Kd MHC class
I molecule.[4][5][6] This LLO(91-99)-H-2Kd complex is displayed on the surface of infected
cells, where it is recognized by CD8+ cytotoxic T lymphocytes (CTLs). This recognition triggers
a potent CTL response, which is crucial for clearing the infection by killing infected host cells.[7]
[8] The LLO(91-99) epitope is therefore an essential tool for quantifying the anti-Listeria CD8+
T cell response and evaluating the efficacy of vaccines.[9][10]

MHC Class | Antigen Presentation Pathway for LLO(91-
99)

The pathway begins with the bacterium in a host cell phagosome and culminates in the
presentation of the LLO(91-99) peptide to a CD8+ T cell.

Caption: MHC Class | presentation of the LLO(91-99) epitope.
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Application Note 2: Quantifying LLO(91-99)-Specific
T-Cell Responses

Several key immunological assays are used to measure the magnitude and function of the
CD8+ T cell response to the LLO(91-99) epitope. The choice of assay depends on the specific
question being asked, whether it is the frequency of specific T cells, their cytokine-producing
capacity, or their cytotoxic function.

Data Summary: LLO(91-99) Specific CD8+ T-Cell
Responses

The following table summarizes typical quantitative data obtained from BALB/c mice following a
primary intravenous infection with a sublethal dose of L. monocytogenes.

Parameter Assay Typical Result Time Point Reference

Frequency of

) Tetramer Day 7-8 (Peak
Splenic CD8+ T . 2-4% ) [11][12]
Staining Primary)
Cells
Frequency of
) Tetramer Day 5-6 (Peak
Splenic CD8+ T o ~15% [11][13]
Staining Secondary)
Cells
Absolute Number  Tetramer 1.5-2.0x10° Day 8 (Peak [12]
in Spleen Staining cells Primary)
Cytokine- ~1,000 spots / Day 7-8 (Peak
_ IFN-y ELISpot ) [14]
Producing Cells 10°© splenocytes Primary)
) Intracellular
Cytokine- ) 2 - 5% of CD8+ Day 7-9 (Peak
) Cytokine ) [15]
Producing Cells . T cells Primary)
Staining (IFN-y)
Antigen ) )
) Biochemical 600 - 1,000
Processing ] ) N/A [16]
o Analysis epitopes/cell
Efficiency
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Protocol 1: Intracellular Cytokine Staining (ICS) for
LLO(91-99) Specific CD8+ T-cells

This protocol details the method for identifying and quantifying LLO(91-99)-specific, cytokine-
producing CD8+ T cells from the spleens of infected mice using flow cytometry.

Workflow Diagram

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13914996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Isolate Splenocytes
from Infected Mouse

Stimulate with LLO(91-99) Peptide
(5 hours, 37°C)
+ Unstimulated & Positive Controls

'

Add Protein Transport Inhibitor
(e.g., Brefeldin A)
for final 4 hours

'

Stain for Surface Markers
(e.g., Anti-CD8, Anti-CD3)
(30 min, 4°C)

(Fix and Permeabilize CeIIs)

Stain for Intracellular Cytokines
(e.g., Anti-IFN-y, Anti-TNF-a)
(30 min, RT)

l

Wash and Acquire on
Flow Cytometer

Analyze Data:
Gate on CD8+ cells and
guantify cytokine+ population

Click to download full resolution via product page

Caption: Workflow for Intracellular Cytokine Staining (ICS).
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Materials

e Spleens from L. monocytogenes-infected BALB/c mice (e.g., 7 days post-infection).
e RPMI 1640 medium with 10% FCS, L-glutamine, and antibiotics.

e LLO(91-99) peptide (GYKDGNEYI), stock at 1 mg/mL in DMSO.

» Protein transport inhibitor: Brefeldin A (stock at 10 mg/mL) or GolgiPlug™.

e PMA and lonomycin (for positive control).

o FACS Buffer: PBS with 0.5% BSA and 0.01% sodium azide.

o Fixation/Permeabilization Buffer Kit (commercially available).

o Fluorochrome-conjugated antibodies: Anti-CD8, Anti-CD3, Anti-IFN-y, Anti-TNF-a, and
corresponding isotype controls.

e 96-well U-bottom plates.

Procedure

o Cell Preparation:

o

Harvest spleens from infected mice into complete RPMI medium.

o

Prepare single-cell suspensions by mechanical dissociation through a 70 pum cell strainer.

o

Lyse red blood cells using ACK lysis buffer.

[¢]

Wash cells with complete RPMI, count, and resuspend at 1 x 107 cells/mL.
e In Vitro Restimulation:
o Plate 1 x 10° cells (100 pL) into each well of a 96-well U-bottom plate.

o Prepare stimulation cocktails in complete RPMI:
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» Unstimulated Control: Medium only.
» Peptide Stimulation: LLO(91-99) peptide at a final concentration of 1-10 uM.[11][13]

» Positive Control: PMA (50 ng/mL) and lonomycin (500 ng/mL).

o

Add 100 pL of the appropriate stimulation cocktail to each well.

[¢]

Incubate for 1 hour at 37°C, 5% CO.-.

[¢]

Add protein transport inhibitor (e.g., Brefeldin A to a final concentration of 10 pg/mL) to all
wells.[11][13]

Incubate for an additional 4-5 hours at 37°C, 5% COa.

o

» Surface Staining:

[¢]

Centrifuge the plate at 300 x g for 5 minutes at 4°C and discard the supernatant.

[e]

Resuspend cells in 50 pL of FACS buffer containing surface antibodies (e.g., anti-CD8,
anti-CD3) at pre-titrated concentrations.

Incubate for 30 minutes at 4°C in the dark.

[e]

(¢]

Wash cells twice with 200 pL of FACS buffer.
o Fixation and Permeabilization:

o Following the manufacturer's instructions, resuspend the cell pellet in 100 pL of
Fixation/Permeabilization solution.

o Incubate for 20 minutes at room temperature in the dark.
o Wash cells with 200 pL of 1X Permeabilization/Wash buffer.
e Intracellular Staining:

o Resuspend the fixed and permeabilized cells in 50 pL of 1X Permeabilization/Wash buffer
containing intracellular antibodies (e.g., anti-IFN-y, anti-TNF-a) and isotype controls.
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o Incubate for 30 minutes at room temperature in the dark.

o Wash cells twice with 200 pL of 1X Permeabilization/Wash buffer.
o Data Acquisition:

o Resuspend cells in 200 pL of FACS buffer.

o Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., >100,000
total events) for robust analysis.

Protocol 2: H2-Kd/LLO(91-99) Tetramer Staining

This protocol allows for the direct visualization and quantification of CD8+ T cells that have a T-
cell receptor (TCR) specific for the LLO(91-99) epitope, regardless of their functional state.

Workflow Diagram
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Caption: Workflow for MHC Class | Tetramer Staining.

Materials

¢ Single-cell suspension from spleen or peripheral blood.

¢ FACS Buffer: PBS with 0.5% BSA and 0.01% sodium azide.
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Fc Block (e.g., anti-mouse CD16/32 antibody).

PE- or APC-conjugated H2-Kd/LLO(91-99) Tetramer reagent.

Fluorochrome-conjugated antibodies: Anti-CD8, Anti-CD3.

Viability dye (e.g., Propidium lodide, DAPI, or a fixable viability stain).

Procedure

o Cell Preparation:
o Prepare a single-cell suspension as described in Protocol 1, Step 1.
o Adjust cell concentration to 1-2 x 107 cells/mL in FACS buffer.
o Aliquot 1-2 x 10° cells per staining tube or well.
o Fc Receptor Blocking:
o Centrifuge cells and resuspend in 50 pL of FACS buffer containing Fc Block.
o Incubate for 15 minutes at 4°C.[17]
o Tetramer Staining:

o Without washing, add the H2-Kd/LLO(91-99) tetramer reagent at the manufacturer's
recommended concentration.

o Incubate for 60 minutes at 4°C in the dark.[17] Some protocols recommend staining at
room temperature for optimal results.[18]

e Surface Staining:

o Add the cocktail of surface antibodies (e.g., anti-CD8, anti-CD3) directly to the tetramer
staining reaction.

o Incubate for an additional 30 minutes at 4°C in the dark.
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Washing and Data Acquisition:

o Wash the cells twice with 200 pL of cold FACS buffer, centrifuging at 300 x g for 5 minutes.

o Resuspend the final cell pellet in 200 pL of FACS buffer.

o If not using a fixable viability dye, add a non-fixable dye like Propidium lodide or DAPI just
before acquisition.

o Acquire samples on a flow cytometer, ensuring enough events are collected in the
lymphocyte gate for accurate quantification of the rare tetramer-positive population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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